
6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine is a heterocyclic compound that features a pyrimidine core. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and ketones under catalytic conditions.
Introduction of the sec-Butoxy Group: This step involves the alkylation of the pyrimidine core using sec-butyl halides in the presence of a base.
Attachment of the o-Tolylsulfanyl Group: This is usually done via a nucleophilic substitution reaction where the pyrimidine core reacts with o-tolylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to enhance reaction rates and reduce by-products, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-N-Substituted 6-bromopyrido[2,3-d]pyrimidines: Known for their pharmacological activities.
(Z)-N-Substituted-4-(Pyridin-2-yl)-6-(1H-Pyrrolo[2,3-b]Pyridin-4-yl)Pyrimidin-2-Amine: Exhibits significant antibacterial and antifungal potential.
Uniqueness
6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sec-butoxy and o-tolylsulfanyl groups provide distinct properties that can be leveraged in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable addition to the field of heterocyclic chemistry.
Properties
CAS No. |
284681-45-4 |
|---|---|
Molecular Formula |
C15H19N3OS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-butan-2-yloxy-2-(2-methylphenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H19N3OS/c1-4-11(3)19-14-9-13(16)17-15(18-14)20-12-8-6-5-7-10(12)2/h5-9,11H,4H2,1-3H3,(H2,16,17,18) |
InChI Key |
FINXZRNEMSTDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


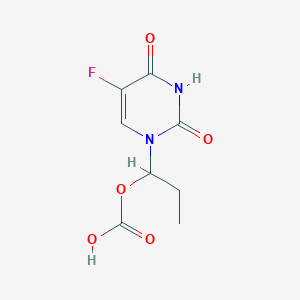
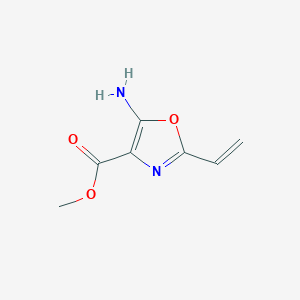
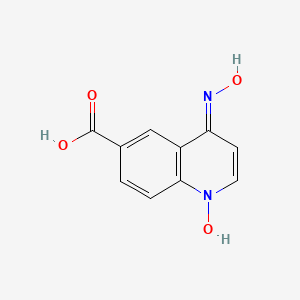
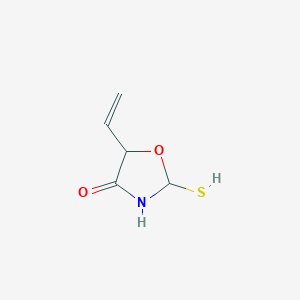
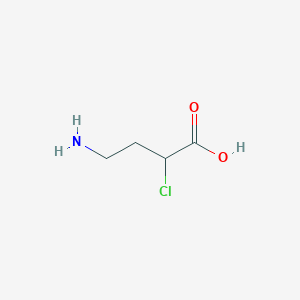

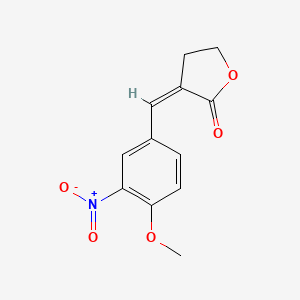
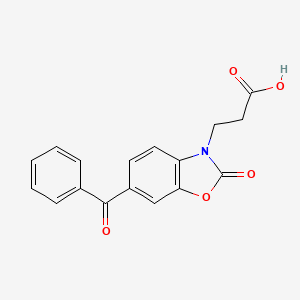
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)

![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)



